Rupatadine Rupatadine Rupatadine is a benzocycloheptapyridine.
Rupatadine is a dual histamine H1 receptor and platelet activating factor receptor antagonist that is used for symptomatic relief in seasonal and perennial rhinitis as well as chronic spontaneous urticaria. It was approved for marketing in Canada under the tradename Rupall and comes in tablet formulation for adult use and liquid formulation for pediatric use.
Brand Name: Vulcanchem
CAS No.: 158876-82-5
VCID: VC0003271
InChI: InChI=1S/C26H26ClN3/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3
SMILES: CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2
Molecular Formula: C26H26ClN3
Molecular Weight: 416.0 g/mol

Rupatadine

CAS No.: 158876-82-5

Cat. No.: VC0003271

Molecular Formula: C26H26ClN3

Molecular Weight: 416.0 g/mol

* For research use only. Not for human or veterinary use.

Rupatadine - 158876-82-5

CAS No. 158876-82-5
Molecular Formula C26H26ClN3
Molecular Weight 416.0 g/mol
IUPAC Name 13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Standard InChI InChI=1S/C26H26ClN3/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3
Standard InChI Key WUZYKBABMWJHDL-UHFFFAOYSA-N
SMILES CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2
Canonical SMILES CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2
Melting Point 194-201

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Rupatadine (C₂₆H₂₆ClN₃) is a benzocycloheptapyridine derivative with a molecular weight of 415.96 g/mol . Its chemical structure includes a pyridine ring linked to a dichlorophenyl group, enabling high affinity for histamine H₁ receptors . The compound exists as an off-white to pinkish crystalline powder, soluble in methanol and ethanol but insoluble in water . Key physicochemical parameters include a melting point of 58–61°C and a predicted pKa of 6.95 .

Table 1: Physicochemical Properties of Rupatadine

PropertyValue
Molecular FormulaC₂₆H₂₆ClN₃
Molecular Weight415.96 g/mol
Melting Point58–61°C
SolubilityMethanol, Ethanol, Chloroform
pKa6.95 ± 0.20
Boiling Point586.4 ± 50.0 °C (Predicted)

The fumarate salt (C₃₀H₃₀ClN₃O₄) enhances stability and bioavailability, with a molecular weight of 532.0 g/mol . X-ray crystallography confirms its planar configuration, which facilitates receptor binding .

Pharmacological Profile

Dual Mechanism of Action

Rupatadine exerts its effects through two primary pathways:

Histamine H₁ Receptor Antagonism

Rupatadine binds competitively to peripheral H₁ receptors with a dissociation constant (Ki) of 0.1 μM in guinea pig cerebellum membranes . In vitro studies demonstrate 93% inhibition of histamine-induced wheal formation at 40 mg doses, surpassing loratadine and fexofenadine in potency . The drug’s selectivity for peripheral over central H₁ receptors minimizes sedation, a common limitation of first-generation antihistamines .

Platelet-Activating Factor (PAF) Antagonism

Rupatadine inhibits PAF-induced platelet aggregation with an IC₅₀ of 0.68 μM in human plasma, a potency 10-fold higher than cetirizine . This dual blockade reduces vascular permeability and inflammatory cell recruitment, amplifying its anti-allergic effects .

Table 2: Comparative Receptor Affinity

AgentH₁ Ki (μM)PAF IC₅₀ (μM)
Rupatadine0.100.68
Loratadine0.12>10
Cetirizine0.218.2

Pharmacokinetics and Metabolism

Absorption and Distribution

Following oral administration, rupatadine achieves peak plasma concentrations (Cₘₐₓ) of 1.54–4.74 ng/mL within 1 hour (Tₘₐₓ) . Steady-state concentrations occur by day 5, with an area under the curve (AUCτ) of 8.37–16.2 ng·h/mL . The drug exhibits linear pharmacokinetics between 10–20 mg doses and has a volume of distribution of 1.8 L/kg, indicating moderate tissue penetration .

Metabolism and Excretion

Rupatadine undergoes hepatic metabolism primarily via CYP3A4, producing desloratadine-like metabolites . Less than 1% is excreted unchanged in urine, with a terminal half-life of 5.9–6.1 hours . Concomitant use of CYP3A4 inhibitors (e.g., ketoconazole) increases AUC by 10-fold, necessitating dose adjustments .

Clinical Efficacy

Allergic Rhinitis

In a 2-week randomized trial (n=324), rupatadine 10 mg reduced Total Symptom Scores (TSS) by 33% versus placebo (p=0.005), outperforming ebastine in rhinorrhea control (p<0.001) . Nasal congestion improved by 28%, comparable to desloratadine .

Chronic Idiopathic Urticaria (CIU)

A 6-week study (n=228) demonstrated a 52% reduction in Urticaria Activity Scores (UAS7) with rupatadine versus 34% for placebo (p<0.01) . Pruritus severity decreased by 48% at day 28, mirroring cetirizine’s efficacy .

Table 3: Efficacy in Allergic Rhinitis (Pooled Data)

ParameterRupatadine 10 mgPlaceboEbastine 10 mg
TSS Reduction33%*12%29%
Rhinorrhea Control69%*41%58%
Onset of Action45 minutes60 minutes

*Statistically significant vs. placebo (p<0.05)

Drug Interactions and Contraindications

CYP3A4-Mediated Interactions

Concomitant use with erythromycin increases rupatadine exposure by 3.8-fold, necessitating avoidance . No interactions occur with azithromycin or lorazepam .

Special Populations

Renal impairment (CrCl <30 mL/min) doubles elimination half-life, requiring dose reduction to 10 mg every 48 hours . Hepatic insufficiency (Child-Pugh B) increases AUC by 2.5-fold .

Comparative Effectiveness

Long-Term Management

A 1-year safety study (n=621) reported sustained efficacy with no tolerance development . Urticaria recurrence rates were 22% lower than with cetirizine (p=0.03) .

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